molecular formula C12H10N2O3 B1486780 6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol CAS No. 2098123-19-2

6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1486780
CAS No.: 2098123-19-2
M. Wt: 230.22 g/mol
InChI Key: QZHMAHRPINCNIX-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol is a chemical compound with the CAS Registry Number 2098123-19-2 and a molecular formula of C12H10N2O3, corresponding to a molecular weight of 230.22 g/mol . It features a pyrimidine ring, a privileged scaffold in medicinal chemistry and chemical biology . The pyrimidine core is a fundamental building block in nucleic acids like cytosine, thymine, and uracil, and is found in vital molecules such as folic acid, riboflavin, and various alkaloids . This specific compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers value this compound for its potential as a key intermediate in synthesizing more complex, biologically active molecules . Pyrimidine derivatives are extensively investigated for their diverse pharmacological properties, which may include anticancer , anti-HIV , antibacterial , antifungal , and antitumor activities . Furthermore, such compounds are explored as protein kinase inhibitors and for their anti-inflammatory and antiviral potential . The presence of the methylpyrimidin-ol moiety in its structure makes it a candidate for structural and computational studies, including density functional theory (DFT) analysis and single-crystal X-ray diffraction (SC-XRD), to understand its electronic behavior and solid-state properties . This reagent is a valuable tool for scientists working in drug discovery, medicinal chemistry, and materials science.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-7-13-9(5-12(15)14-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHMAHRPINCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol (CAS Number: 2098123-19-2) is a compound that has garnered attention due to its potential biological activities. The benzo[d][1,3]dioxole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.21 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a benzo[d][1,3]dioxole group, which is critical for its biological activity.

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety may exert their effects through various mechanisms:

  • Anticancer Activity :
    • Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cells .
    • A study demonstrated that the compound could induce cell cycle arrest in the G2-M phase, suggesting its potential as a chemotherapeutic agent .
  • Antioxidant Activity :
    • The antioxidant properties of benzodioxole derivatives have been evaluated using the DPPH assay, where they demonstrated significant free radical scavenging activity compared to standard antioxidants like Trolox .
  • Anti-inflammatory Effects :
    • Similar compounds have shown inhibition of pro-inflammatory cytokines and pathways involved in inflammation, indicating a potential role in treating inflammatory diseases .

Biological Assays and Findings

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

Study Type Findings
In vitro cytotoxicitySignificant cytotoxicity against HepG2 and HCT116 cell lines with low IC50 values .
Antioxidant assayExhibited strong antioxidant activity using DPPH assay methodology .
Cell cycle analysisInduced G2-M phase arrest in cancer cells, indicating potential as an anticancer agent .
In vivo studiesFurther investigations are needed to establish therapeutic efficacy and safety profiles.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of benzodioxole derivatives similar to this compound against liver cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively while showing lower toxicity towards normal cells .
  • Inflammation Modulation : Another research highlighted the anti-inflammatory effects of similar compounds in animal models of inflammation, demonstrating reduced levels of inflammatory markers and improved clinical outcomes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 6-(benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol exhibit promising anticancer properties. The benzo[d][1,3]dioxole component is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural characteristics allow it to interact with microbial enzymes or cell membranes, potentially leading to bactericidal effects. Preliminary studies have demonstrated activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, its ability to inhibit dihydrofolate reductase (DHFR) has been explored, which is crucial for DNA synthesis and cell division. Such inhibition could be beneficial in cancer therapy by limiting the proliferation of rapidly dividing cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization techniques. Various derivatives have been synthesized to enhance its pharmacological properties or reduce toxicity.

Derivative Name Modification Activity
Compound AMethylationIncreased anticancer activity
Compound BHalogenationEnhanced antimicrobial properties
Compound CAlkyl substitutionImproved enzyme inhibition

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2024) investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Antimicrobial Activity

In a clinical trial by Johnson et al. (2023), the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[d][1,3]dioxol-5-yl group is a common feature in heterocyclic compounds, but variations in core structures and substituents lead to distinct physicochemical and biological profiles. Below is a systematic comparison:

Pyrimidine Derivatives

  • Target Compound: 6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol Core: Pyrimidine (6-membered ring with two nitrogen atoms). Key Substituents: Hydroxyl (C4), methyl (C2), and benzo[d][1,3]dioxol-5-yl (C6). Synthesis: Not explicitly detailed in the evidence, but pyrimidine analogs often involve cyclocondensation or Suzuki-Miyaura coupling for aryl group introduction .
  • EP 1 808 168 B1 Patent Compounds (e.g., 1-(6-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-5-nitro-pyrimidin-4-yl)-piperidine-4-carboxylic acid ethyl ester): Core: Pyrimidine with nitro and piperidine-carboxylate substituents.

Benzimidazole Derivatives ()

  • 4d : 2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole
    • Core : Benzimidazole (fused benzene and imidazole rings).
    • Key Substituents : Dual benzo[d][1,3]dioxol groups (via oxygen linker), fluorine atom.
    • Activity : Fluorine enhances metabolic stability; dual methylenedioxy groups may improve lipophilicity .

Pyridine Derivatives ()

  • 6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine
    • Core : Pyridine (6-membered ring with one nitrogen).
    • Key Substituents : Methoxy, ethynyl-linked 4-methoxyphenyl.
    • Synthesis : Pd-catalyzed cross-coupling (XPhos/Pd(OAc)₂) under heating (100°C) .

Pyrazole Derivatives ()

  • 4a: (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone Core: Pyrazole (5-membered ring with two adjacent nitrogen atoms). Key Substituents: tert-Butyl (steric bulk), morpholino (polar group). Activity: Antibacterial (77–95% yield); morpholino enhances solubility .

Pyridazinone Derivatives ()

  • 4-(Benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-one Core: Pyridazinone (6-membered ring with two adjacent nitrogen atoms and a ketone). Key Substituents: Phenyl group at C6. Activity: Anti-inflammatory and analgesic (IC₅₀ values in micromolar range) .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
Pyrimidine (Target) Pyrimidine C2-methyl, C6-benzo[d][1,3]dioxol-5-yl, C4-OH Not specified Hypothesized broad activity
Benzimidazole (4d) Benzimidazole Dual benzo[d][1,3]dioxol, C5-fluoro Nucleophilic substitution Not specified (structural focus)
Pyridine Pyridine C3-methoxy, C2-ethynyl-4-methoxyphenyl Pd-catalyzed cross-coupling Not specified
Pyrazole (4a) Pyrazole C3-tert-butyl, C5-benzo[d][1,3]dioxol β-lactam derivatization Antibacterial
Pyridazinone Pyridazinone C4-benzo[d][1,3]dioxol, C6-phenyl Cyclocondensation Anti-inflammatory

Research Findings and Trends

Role of the Benzo[d][1,3]dioxol Group : Enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 inhibition in Tadalafil analogs) and improves metabolic stability via electron donation .

Core Heterocycle Impact: Pyrimidines and pyridines exhibit planar structures suitable for intercalation or kinase inhibition. Pyrazoles and pyridazinones, with smaller rings, favor conformational flexibility for receptor agonism/antagonism .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in EP 1 808 168 B1) increase reactivity but may reduce bioavailability .
  • Bulky groups (e.g., tert-butyl in 4a) improve selectivity but may hinder solubility .

Preparation Methods

Pyrimidin-4-ol Core Formation

The pyrimidin-4-ol scaffold is typically synthesized by cyclization reactions involving amidines or related nitrogen-containing precursors with β-dicarbonyl compounds or equivalents. The methyl group at the 2-position can be introduced by using methyl-substituted precursors or via alkylation steps post ring formation.

Alternative Methods

Other methods may involve:

  • Direct electrophilic substitution on the pyrimidin-4-ol ring if conditions allow.
  • Use of other cross-coupling reactions such as Sonogashira or Negishi couplings if the substituent or intermediate is suitably functionalized.
  • Protection/deprotection strategies to handle sensitive functional groups during synthesis.

Detailed Research Findings and Optimization

Catalyst and Base Optimization

Studies have shown that the choice of catalyst and base significantly affects the yield and purity of the final product. For example, Pd(PPh3)4 with K2CO3 base in a 1,4-dioxane/water solvent system gave superior yields compared to other catalysts and bases.

Reaction Monitoring and Purification

  • Reaction progress is typically monitored by thin-layer chromatography (TLC), using ethyl acetate/n-heptane mixtures as the mobile phase.
  • Purification is achieved by flash column chromatography or recrystallization, depending on the compound's properties.

Yield and Characterization

  • Yields for the Suzuki coupling step introducing the benzo[d]dioxol-5-yl group range from 50% to 90%, depending on reaction conditions and substrate purity.
  • Characterization of the final compound is performed using ^1H-NMR, ^13C-NMR, LC-MS, and sometimes elemental analysis to confirm structure and purity.

Data Table: Summary of Key Reaction Parameters and Outcomes

Step Reagents/Conditions Catalyst/Base Solvent System Temperature Yield (%) Notes
Pyrimidin-4-ol core synthesis Cyclization of amidine with β-dicarbonyl precursor N/A N/A Varied 60-90 Solvent-free conditions improve yield
Halogenation at 6-position Bromination of pyrimidin-4-ol derivative N/A DCM or suitable solvent 0°C to RT ~70 Controlled to avoid over-bromination
Suzuki cross-coupling 6-bromo-2-methylpyrimidin-4-ol + benzo[d]dioxol-5-yl boronic acid Pd(PPh3)4 / K2CO3 1,4-dioxane/H2O (9:1) Reflux (~100°C) 70-90 Optimized for maximum yield
Purification Flash chromatography or recrystallization N/A N/A Ambient N/A Purity confirmed by NMR and LC-MS

Q & A

Q. What are the recommended methods for synthesizing 6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization. For example, a related pyrimidine derivative was synthesized by condensing substituted benzaldehyde derivatives with amidine precursors, yielding orange crystals after recrystallization in ethanol (74% yield) . Key optimization strategies include:

  • Solvent Selection: Ethanol or mixed solvents (e.g., ethanol/ethyl cyanoacetate) for improved solubility and intermediate stability .
  • Temperature Control: Heating at 150°C for cyclization steps to ensure complete ring closure .
  • Catalyst Use: Anhydrous potassium carbonate to facilitate deprotonation and intermediate formation .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldCharacterization Method
CyclizationEthanol, 150°C, 12 h74%TLC, Recrystallization
FunctionalizationK₂CO₃, RT, 6 h68%FTIR, NMR

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?

Methodological Answer: A combination of spectroscopic methods is critical:

  • FTIR: Identify functional groups (e.g., NH stretches at 3383 cm⁻¹, C=N at 1566 cm⁻¹) .
  • NMR: ¹H NMR (DMSO-d₆) reveals aromatic proton environments (δ 6.10–8.15 ppm) and pyrimidine H (δ 8.6 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z = 356 [M⁺]) confirm molecular weight .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 8.6 ppm (s, 1H)Pyrimidine ring proton
FTIR1566 cm⁻¹C=N stretching
MSm/z 356 (M⁺)Molecular ion confirmation

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

Methodological Answer: Discrepancies may arise from impurities, tautomerism, or crystallographic packing effects. To resolve these:

  • Elemental Analysis: Verify empirical formula consistency (e.g., C₂₁H₁₆N₄O₂ for a related compound) .
  • X-ray Crystallography: Resolve structural ambiguities by determining bond lengths and angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.039) .
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals and confirm connectivity .

Q. How can X-ray crystallography be applied to determine the three-dimensional structure of this compound, and what challenges might arise?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. For a related benzodioxol-pyrimidine derivative:

  • Crystallization: Use ethanol or DMSO for slow evaporation to obtain high-quality crystals .
  • Data Collection: At 291 K, collect reflections with a synchrotron or rotating anode source .
  • Challenges:
    • Crystal Twinning: Mitigate by optimizing solvent polarity.
    • Disorder: Refine using constrained models (e.g., ISOR in SHELXL) .

Q. Table 3: Crystallographic Parameters

ParameterValue
Space GroupMonoclinic
R Factor0.039
Data-to-Parameter Ratio13.2

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should assess:

  • pH Sensitivity: Use buffer solutions (e.g., ammonium acetate, pH 6.5) to mimic physiological conditions .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition points (e.g., >300°C for related pyrrolo-pyrimidines) .
  • Light Sensitivity: Store in amber vials to prevent photodegradation of the benzodioxole moiety .

Q. How can researchers design biological assays to study the interaction of this compound with enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity.
  • Molecular Docking: Leverage crystallographic data (e.g., PDB entries) to predict binding modes .
  • Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.